3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups. It has a chromen-7-yl group, which is a common structure in many natural products and pharmaceuticals . It also contains a morpholine ring, which is a common motif in medicinal chemistry due to its ability to mimic peptides .
Scientific Research Applications
- Functional Materials : Researchers incorporate morpholine-4-carboxylate derivatives into COFs. These porous materials have applications in gas storage, catalysis, and drug delivery .
- Fluoroquinolone Removal : The compound’s functional groups make it suitable for constructing magnetic adsorbents. For instance, a highly fluorinated porphyrin-based covalent organic framework (FPy-COF) grafted onto Fe3O4 nanospheres was used for solid-phase extraction of fluoroquinolones .
- Sample Manipulation : The compound’s derivatives find applications in chromatography and mass spectrometry. They aid in sample manipulation during analysis .
- Heterocyclic Systems : The compound participates in heterocyclization reactions, leading to novel morpholine-containing systems with potential applications in drug discovery .
- Preclinical Studies : Radiolabeled morpholine derivatives, such as 14C-labeled morpholine, are valuable for in vitro and in vivo drug metabolism studies. They help assess drug interactions and receptor binding .
Covalent Organic Frameworks (COFs)
Solid-Phase Extraction (SPE) and Magnetic Adsorbents
Chromatography and Mass Spectrometry
Organic Synthesis and Stereoselective Reactions
Metabolism Studies and Radiolabeling
properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO8/c1-27-21(25)14-2-4-15(5-3-14)30-19-13-29-18-12-16(6-7-17(18)20(19)24)31-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCVDQNVHYHSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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